

# 6-Chloro-5-fluoronicotinonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinonitrile

Cat. No.: B1486611

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An In-Depth Technical Guide to **6-Chloro-5-fluoronicotinonitrile** for Advanced Research and Development

## Abstract

**6-Chloro-5-fluoronicotinonitrile** is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of three distinct electron-withdrawing groups on the pyridine ring, make it a versatile synthon, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core molecular properties, plausible synthetic routes with mechanistic considerations, and its application in advanced chemical synthesis, specifically as a precursor for pharmacologically active agents. Detailed protocols, safety data, and reactivity analyses are presented to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective utilization.

## Core Molecular Profile

**6-Chloro-5-fluoronicotinonitrile**, also known by its IUPAC name 6-chloro-5-fluoropyridine-3-carbonitrile, is a highly functionalized heterocyclic compound.<sup>[1]</sup> Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and a nitrile group at the 3-position. This arrangement of substituents dictates its chemical reactivity and utility as an intermediate.

Table 1: Key Identifiers for **6-Chloro-5-fluoronicotinonitrile**

Identifier	Value	Source(s)
IUPAC Name	6-chloro-5-fluoropyridine-3-carbonitrile	PubChem[1]
Synonyms	6-Chloro-5-fluoropyridine-3-carbonitrile	ChemScene[2]
CAS Number	1020253-14-8	Pharmaffiliates[3], ChemScene[2]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClFN <sub>2</sub>	PubChem[1], ChemScene[2]
InChIKey	RDXGTBCVXXDZSO-UHFFFAOYSA-N	PubChem[1], Sigma-Aldrich[4]
SMILES	C1=C(C=NC(=C1F)Cl)C#N	PubChem[1]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	156.54 g/mol	PubChem[1], ChemScene[2]
Appearance	White to off-white powder or crystals	Sigma-Aldrich[4]
Purity	Typically ≥95-98%	Sigma-Aldrich[4], Suzhou Health Chemicals
Storage Temperature	Refrigerator (2-8 °C)	Sigma-Aldrich

Caption: 2D structure of **6-Chloro-5-fluoronicotinonitrile**.

## Synthesis and Mechanistic Insights

The synthesis of substituted nicotinonitriles often involves the construction of the pyridine ring followed by functional group interconversion, or the modification of a pre-existing pyridine core. While specific proprietary methods for **6-Chloro-5-fluoronicotinonitrile** may vary, a general

and instructive synthetic approach can be extrapolated from known chemical transformations, such as the dehydration of a corresponding aldoxime. This method is common for the formation of nitriles from aldehydes.

A plausible precursor is 6-chloro-5-fluoronicotinaldehyde. The synthesis would proceed in two logical steps: formation of the aldoxime, followed by its dehydration to the nitrile.

Caption: Plausible synthetic workflow from aldehyde to nitrile.

## Experimental Protocol: Synthesis via Aldoxime Dehydration

This protocol is a representative example based on established chemical principles for the synthesis of related compounds.[\[5\]](#)

### PART A: Aldoxime Formation

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-5-fluoronicotinaldehyde (1.0 eq) in a suitable solvent mixture such as ethanol/water.
- Reagent Addition: Add hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ , 1.1 eq) to the solution. If necessary, add a mild base like sodium acetate to neutralize the HCl released.
- Reaction: Stir the mixture at room temperature for 1-2 hours. Formation of the aldoxime intermediate is often indicated by the precipitation of a solid.
- Isolation: Filter the solid precipitate and wash with cold water. Dry the intermediate under vacuum.

Causality Note: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. The slightly acidic conditions from the hydrochloride salt can catalyze the reaction, but a base is sometimes added to drive the equilibrium by scavenging the acid.

### PART B: Dehydration to Nitrile

- Reaction Setup: Suspend the dried aldoxime intermediate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
- Reagent Addition: Add a dehydrating agent. A mild and effective choice is 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). The addition of CDI to the oxime suspension often results in a clear solution.
- Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After cooling, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove imidazole byproducts, followed by saturated sodium bicarbonate solution, and finally brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure **6-Chloro-5-fluoronicotinonitrile**.

Causality Note: CDI is an excellent dehydrating agent for this transformation. It reacts with the oxime's hydroxyl group to form a good leaving group. Subsequent elimination, driven by the formation of stable  $\text{CO}_2$  and imidazole byproducts, yields the nitrile.

## Chemical Reactivity and Applications in Drug Discovery

The chemical utility of **6-Chloro-5-fluoronicotinonitrile** is rooted in the reactivity of its halogenated pyridine core. The pyridine nitrogen and the nitrile group are strongly electron-withdrawing, which significantly activates the ring towards nucleophilic aromatic substitution ( $\text{S}_{\text{n}}\text{Ar}$ ).

The chlorine atom at the 6-position is particularly susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity makes it a valuable intermediate for building molecular complexity. Substituted pyridines are prevalent motifs in pharmaceuticals, and this compound serves as a key precursor for creating libraries of

potential drug candidates.<sup>[6]</sup> For instance, related dichlorofluoronicotinic acid derivatives are key intermediates in the synthesis of naphthyridine antibacterial agents.<sup>[6]</sup>

Caption: Generalized workflow for S<sub>n</sub>Ar reaction.

## Experimental Protocol: Representative S<sub>n</sub>Ar Reaction

This protocol describes a general procedure for the reaction of **6-Chloro-5-fluoronicotinonitrile** with a primary or secondary amine.

- Reaction Setup: To a solution of **6-Chloro-5-fluoronicotinonitrile** (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).
- Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), to act as a scavenger for the HCl generated during the reaction.
- Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic phase extensively with water to remove the high-boiling point solvent (DMF/DMSO) and the base. Follow with a brine wash.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the resulting product by column chromatography or recrystallization.

**Self-Validation:** The success of the reaction can be validated by LC-MS analysis, which will show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the product (M<sub>start</sub> - Cl + Nu). <sup>1</sup>H NMR spectroscopy will confirm the incorporation of the nucleophile.

## Safety and Handling

As a reactive chemical intermediate, **6-Chloro-5-fluoronicotinonitrile** must be handled with appropriate precautions. It is classified as harmful and an irritant.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
		H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1][4] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H332: Harmful if inhaled.[1][4] H335: May cause respiratory irritation.[1][4]

#### Handling Recommendations:

- Use only in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[4]

## Conclusion

**6-Chloro-5-fluoronicotinonitrile** is a high-value chemical intermediate with a well-defined molecular profile. Its utility is primarily driven by the activated nature of the 6-chloro position, which allows for facile nucleophilic aromatic substitution. This reactivity profile makes it an essential building block for constructing diverse molecular architectures, particularly in the synthesis of novel pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in research and development.

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## References

- 1. 6-Chloro-5-fluoronicotinonitrile | C<sub>6</sub>H<sub>2</sub>ClFN<sub>2</sub> | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-Chloro-5-fluoronicotinonitrile | 1020253-14-8 [sigmaaldrich.com]
- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
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